molecular formula C20H21N3O4S B6537002 N-(2,5-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021259-71-1

N-(2,5-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide

Cat. No.: B6537002
CAS No.: 1021259-71-1
M. Wt: 399.5 g/mol
InChI Key: QLAMFLGWYXSYHF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a synthetic organic compound characterized by a hybrid structure combining a pyridazinone core, a thiophene substituent, and a 2,5-dimethoxyphenyl group linked via a butanamide chain. The 2,5-dimethoxyphenyl substituent contributes to solubility and binding affinity in certain pharmacological targets. This compound has been studied for its structural uniqueness, though its specific applications remain under investigation .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-26-14-7-9-17(27-2)16(13-14)21-19(24)6-3-11-23-20(25)10-8-15(22-23)18-5-4-12-28-18/h4-5,7-10,12-13H,3,6,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAMFLGWYXSYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core, a thiophene ring, and a dimethoxyphenyl group. Its molecular formula is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S with a molecular weight of 373.44 g/mol. The structural complexity suggests multiple potential interactions with biological targets.

The biological activity of this compound is believed to involve:

  • Targeting Specific Enzymes and Receptors : The compound may interact with various enzymes and receptors, modulating their activities.
  • Influencing Signaling Pathways : It could affect pathways related to inflammation, cell proliferation, or apoptosis, depending on its interaction with cellular components.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that pyridazinone derivatives can inhibit bacterial growth through interference with bacterial cell wall synthesis.

Insecticidal Activity

The compound's structural features suggest potential insecticidal properties. A study on similar compounds revealed that modifications at the phenyl moiety significantly influenced larvicidal activity against pests such as Chilo suppressalis and Spodoptera litura .

Anti-inflammatory Effects

Compounds within the same chemical class have been noted for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines in vitro suggests that this compound may exhibit similar properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the following factors:

Substituent Effect on Activity
Dimethoxy groupsEnhance lipophilicity and receptor binding
Thiophene ringPotentially increases insecticidal activity
Pyridazinone coreEssential for enzyme interaction

Case Study 1: Antimicrobial Testing

A study tested various pyridazinone derivatives against Staphylococcus aureus. The results indicated that modifications at the para position of the phenyl group significantly enhanced antimicrobial efficacy. The compound this compound was included in this analysis and showed promising results .

Case Study 2: Insecticidal Activity

In a comparative study on larvicidal activity against C. suppressalis, the compound was part of a series of derivatives tested for their ability to inhibit chitin synthesis. The results indicated that specific substitutions led to enhanced activity compared to unsubstituted analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared pharmacophores or substituents. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Modifications Potential Applications
N-(2,5-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide Pyridazinone Thiophene, 2,5-dimethoxyphenyl, butanamide Amide linkage, methoxy groups Drug discovery (hypothetical)
4-[(2,5-dichlorophenyl)azo]-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (CI 12480) Naphthalene Azo group, dichlorophenyl, hydroxynaphth. Azo linkage, chlorine substituents Cosmetic colorant
N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide Naphthalene Azo group, chloromethylphenyl Dual chloro substituents, methyl groups Cosmetic colorant
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl) methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile Pyrimidine Terpene-thioether, silyl ether, phosphine Nucleotide analog, phosphoramidite linkage Antiviral research

Key Findings from Comparative Analysis

Core Structure Differences: The pyridazinone core in the target compound distinguishes it from naphthalene-based colorants (e.g., CI 12480) and pyrimidine derivatives (e.g., the nucleotide analog in ). Pyridazinones are less common in industrial applications but are pharmacologically relevant due to their hydrogen-bonding capacity. Thiophene vs.

Substituent Impact :

  • Methoxy Groups : The 2,5-dimethoxyphenyl group in the target compound enhances lipophilicity compared to chlorine substituents in CI 12480, which prioritize stability and colorfastness.
  • Amide vs. Azo Linkages : The amide bond in the target compound is more hydrolytically stable than azo linkages, which are prone to reductive cleavage .

Biological vs.

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